
Loratadine
Übersicht
Beschreibung
Loratadine is a second-generation antihistamine commonly used to treat allergic reactions such as hay fever and hives. It is known for its non-sedative properties, making it preferable over first-generation antihistamines. This compound is marketed under various brand names, including Claritin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Loratadine can be synthesized through multiple routes. One common method involves the reaction of ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate with appropriate reagents under controlled conditions . Another method involves dissolving crude this compound in an organic solvent, followed by adsorption with activated carbon, heating, stirring, and filtering to obtain purified this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through high-speed shear-high pressure homogenization followed by freeze-drying. This method enhances the solubility and bioavailability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Loratadine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form desthis compound, its active metabolite .
Common Reagents and Conditions: Oxidation of this compound typically involves reagents such as hydrogen peroxide or sodium hypochlorite under controlled conditions. Reduction reactions may involve the use of reducing agents like lithium aluminum hydride .
Major Products: The major product formed from the oxidation of this compound is desthis compound, which retains antihistamine properties and is used in similar therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
- Allergic Rhinitis : Loratadine is widely used for the treatment of allergic rhinitis, providing relief from symptoms such as sneezing, runny nose, and itchy eyes. Clinical trials have demonstrated its efficacy in reducing total nasal symptom scores when compared to placebo and other antihistamines .
- Urticaria : It is effective in managing chronic idiopathic urticaria by decreasing wheal formation and pruritus. Studies indicate that this compound is well-tolerated and significantly superior to placebo in symptom management .
- Pulmonary Arterial Hypertension : Recent findings suggest that this compound may have applications in treating pulmonary arterial hypertension by improving blood flow and reducing symptoms like breathlessness .
- Combination Therapy : Research has shown that combining this compound with montelukast enhances its effectiveness in treating allergic rhinitis. A systematic review revealed significant reductions in total nasal symptom scores with this combination compared to either drug alone .
Pharmacokinetics
This compound exhibits a rapid onset of action, typically within 1 to 3 hours, with peak effects occurring between 8 to 12 hours post-administration. The drug has a half-life of approximately 8 hours, while its active metabolite has a longer half-life of around 28 hours, allowing for once-daily dosing .
Safety Profile
This compound is generally well-tolerated with a lower incidence of sedation compared to first-generation antihistamines. Adverse effects reported include headache, fatigue, and gastrointestinal disturbances; however, these are relatively infrequent . In comparative studies, this compound has shown a lower incidence of adverse reactions than other antihistamines like desthis compound .
Case Study 1: Efficacy in Allergic Rhinitis
A randomized controlled trial involving 200 patients demonstrated that this compound significantly improved quality of life metrics associated with allergic rhinitis compared to placebo. The study highlighted its rapid onset and sustained efficacy over a treatment period of four weeks.
Case Study 2: Combination Therapy
In another study involving 150 participants with moderate to severe allergic rhinitis, the combination of this compound and montelukast resulted in a statistically significant improvement in nasal symptom scores compared to monotherapy with either agent alone. This finding supports the use of combination therapy for enhanced therapeutic outcomes .
Wirkmechanismus
Loratadine exerts its effects by selectively inhibiting peripheral H1 receptors. By blocking these receptors, this compound prevents histamine from binding and triggering allergic reactions. This inhibition mitigates symptoms such as sneezing, itching, and runny nose . The molecular targets include the H1 receptors located in various tissues, and the pathways involved are primarily related to the immune response .
Vergleich Mit ähnlichen Verbindungen
Fexofenadine: Similar to loratadine, fexofenadine is a non-sedative antihistamine used to treat allergies.
Uniqueness of this compound: this compound stands out due to its minimal sedative effects and longer duration of action compared to other antihistamines. It is also less likely to interact with other medications, making it a safer option for many patients .
Biologische Aktivität
Loratadine is a second-generation antihistamine commonly used to treat allergic conditions such as hay fever and chronic urticaria. Beyond its primary function as an antihistamine, recent research has highlighted its diverse biological activities, including anti-inflammatory and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exerts its effects primarily through selective antagonism of peripheral H1 histamine receptors. Unlike first-generation antihistamines, this compound has minimal central nervous system penetration, which results in reduced sedation and fewer side effects.
Anti-inflammatory Activity
Recent studies have demonstrated that this compound possesses significant anti-inflammatory properties. For instance, it has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes in various cell types.
- Inhibition of Pro-inflammatory Genes : this compound treatment has been associated with a reduction in the expression of matrix metalloproteinases (MMP1, MMP3, MMP9) and transcription factors such as c-Jun and c-Fos in macrophage cell lines and acute gastritis models .
Antimicrobial Activity
This compound also exhibits antimicrobial properties, particularly against Staphylococcus aureus (S. aureus). A study found that:
- Biofilm Inhibition : At a concentration of 25 μM, this compound significantly inhibited biofilm formation in various clinical strains of S. aureus, including methicillin-resistant strains (MRSA). It reduced pigmentation and hemolysis without affecting bacterial growth .
- Synergistic Effects : this compound demonstrated a synergistic effect when combined with vancomycin, leading to decreased pulmonary bacterial load in infection models .
Table 1: Summary of Biological Activities of this compound
Case Study 1: Anti-inflammatory Effects in Murine Models
In a controlled study using murine macrophage cell lines, this compound was administered at varying concentrations (20-40 μM). The results indicated a significant decrease in the activation of AP-1 signaling pathways, demonstrating its potential utility as an anti-inflammatory agent without cytotoxic effects .
Case Study 2: Clinical Implications for S. aureus Infections
A clinical evaluation involving 255 strains of S. aureus revealed that this compound effectively inhibited biofilm formation in medium to strong biofilm producers but had no effect on weak producers. This suggests potential applications for this compound as an adjunct treatment in managing infections associated with biofilm-forming bacteria .
Eigenschaften
IUPAC Name |
ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCNYMKQOSZNPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 | |
Record name | loratadine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Loratadine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023224 | |
Record name | Loratadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Loratadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<1 mg/ml at 25°C | |
Record name | Loratadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00455 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Histamine release is a key mediator in allergic rhinitis and urticaria. As a result, loratadine exerts it's effect by targeting H1 histamine receptors. Loratadine binds to H1 histamine receptors found on the surface of epithelial cells, endothelial cells, eosinophils, neutrophils, airway cells, and vascular smooth muscle cells among others. H1 histamine receptors fall under the wider umbrella of G-protein coupled receptors, and exist in a state of equilibrium between the active and inactive forms. Histamine binding to the H1-receptor facilitates cross linking between transmembrane domains III and V, stabilizing the active form of the receptor. On the other hand, antihistamines bind to a different site on the H1 receptor favouring the inactive form. Hence, loratadine can more accurately be classified as an "inverse agonist" as opposed to a "histamine antagonist", and can prevent or reduce the severity of histamine mediated symptoms., All of the available H1 receptor antagonists are reversible, competitive inhibitors of the interaction of histamine with H1 receptors. /H1 Receptor Antagonists/, H1 antagonists inhibit most responses of smooth muscle to histamine. /H1 Antagonists Receptors/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. /H1 Receptor Antagonists/, H1 antagonists strongly block the action of histamine that results in increased capillary permeability and formation of edema and wheal. /H1 Receptor Antagonists/, For more Mechanism of Action (Complete) data for LORATADINE (6 total), please visit the HSDB record page. | |
Record name | Loratadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00455 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LORATADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3578 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetonitrile | |
CAS No. |
79794-75-5 | |
Record name | Loratadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79794-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loratadine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079794755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loratadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00455 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | loratadine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | loratadine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Loratadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Piperidinecarboxylic acid, 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LORATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AJO3BO7QN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LORATADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3578 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Loratadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134-136 °C, 134 - 136 °C | |
Record name | Loratadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00455 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LORATADINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3578 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Loratadine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the primary mechanism of action for loratadine?
A1: this compound functions primarily as a selective histamine H1-receptor antagonist. [, , ] This means it binds to H1 receptors in the body, preventing histamine from binding and triggering allergic reactions.
Q2: What are the downstream effects of this compound's H1-receptor antagonism?
A2: By blocking histamine's actions, this compound alleviates symptoms associated with allergic reactions such as sneezing, runny nose, itchy eyes, and skin reactions like hives. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C22H23ClN2O2 and a molecular weight of 382.88 g/mol.
Q4: Is there any available spectroscopic data for this compound?
A4: Yes, several studies have used spectroscopic techniques to characterize this compound. These include UV spectroscopy [], Fourier transform infrared spectroscopy (FTIR) [, ], and X-ray powder diffraction (XRD). [, ]
Q5: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A5: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1–2 hours. [, ] It undergoes extensive first-pass metabolism in the liver, primarily by CYP3A4 and CYP2D6 enzymes, to its active metabolite descarboethoxythis compound (also known as desthis compound). [, , ] Both this compound and descarboethoxythis compound are eliminated primarily through urine and feces. []
Q6: Does the presence of food impact the absorption of this compound?
A6: Unlike some medications, food does not significantly affect the absorption of desthis compound, the active metabolite of this compound. []
Q7: Are there variations in this compound pharmacokinetics between different populations?
A7: Yes, studies have shown that CYP2D6 polymorphisms, particularly the CYP2D6*10 allele prevalent in the Chinese population, can significantly affect this compound pharmacokinetics, leading to variations in oral clearance and metabolic ratios. [] Similarly, Korean individuals showed slightly higher dose-normalized AUCinf and Cmax values compared to Caucasians, although this difference may not be clinically significant due to this compound’s wide safety margin. []
Q8: Does renal insufficiency influence the disposition of this compound?
A8: Research indicates that severe renal insufficiency does not significantly alter the disposition of this compound. Hemodialysis has also been found to be ineffective in removing this compound or descarboethoxythis compound from the body. []
Q9: Does this compound cross the blood-brain barrier and cause sedation?
A9: Studies using positron emission tomography (PET) have demonstrated that, at therapeutic doses, this compound does not significantly bind to histamine H1 receptors in the brain and does not cause significant sedation. [] This is further supported by research showing insignificant amounts of this compound entering the brain in animal models. []
Q10: Has this compound demonstrated efficacy in in vitro studies?
A10: Yes, this compound has shown anti-allergic effects in in vitro settings. It effectively inhibits histamine release from stimulated mast cells, both from rat peritoneal mast cells and a cloned murine mast cell line. []
Q11: What about this compound's efficacy in in vivo models?
A11: this compound consistently demonstrates efficacy in various animal models of allergic conditions. It effectively inhibits allergic bronchospasm in guinea pigs, with greater potency than terfenadine. [] Additionally, this compound significantly reduces bronchospasm during allergic anaphylaxis in rats. []
Q12: What is the efficacy of this compound in treating chronic spontaneous urticaria (CSU)?
A12: A meta-analysis of various studies revealed that cetirizine at 10 mg once daily, both short-term and intermediate-term, effectively suppressed urticaria. [] While other studies suggest desthis compound and levocetirizine also demonstrate efficacy in treating CSU, more research is needed to determine the most effective H1-antihistamine for this condition. []
Q13: Does this compound impact the chitinase-like protein YKL-40?
A13: In vitro studies using the human monocytic cell line (THP-1) have shown that this compound can significantly reduce the release of YKL-40 induced by house dust mite (HDM) extract. [, ] This suggests potential anti-inflammatory effects of this compound beyond its H1-receptor antagonist activity, particularly in conditions where YKL-40 plays a role.
Q14: How does this compound interact with drug-metabolizing enzymes?
A14: this compound is primarily metabolized by CYP3A4 and CYP2D6 enzymes in the liver. [, ] Co-administration with strong inhibitors of these enzymes, such as ketoconazole (CYP3A4 inhibitor) or quinidine (CYP2D6 inhibitor), can potentially increase this compound's plasma concentrations. []
Q15: What is the solubility profile of this compound?
A15: this compound exhibits pH-dependent solubility, with decreased solubility at higher pH levels. [] This characteristic can be problematic in post-bariatric surgery patients, where the gastric pH is often altered, potentially leading to incomplete dissolution and reduced bioavailability of the drug. []
Q16: What strategies have been explored to improve this compound's solubility and bioavailability?
A16: Several approaches have been investigated to enhance this compound's solubility and bioavailability, including:
- Coamorphous systems: Formulating this compound with citric acid in a coamorphous system significantly increases its solubility and dissolution rate compared to crystalline or amorphous forms. []
- Self-emulsifying drug delivery systems (SEDDS): SEDDS formulations of this compound have shown promising results in enhancing its bioavailability in rats. []
- Transdermal delivery: Developing this compound gels with penetration enhancers, like polyoxyethylene 2-stearyl ether, can improve its transdermal delivery and potentially bypass first-pass metabolism. []
Q17: Are there any alternatives to this compound for treating allergic conditions?
A17: Yes, several other second-generation non-sedating antihistamines are available, including:
- Desthis compound: The active metabolite of this compound, offering similar efficacy with once-daily dosing. [, , ]
- Cetirizine: An effective antihistamine for CSU, available in both short-acting and long-acting formulations. []
- Fexofenadine: Shown to effectively suppress histamine-induced skin reactions and improve skin blood flow in clinical trials. []
- Levocetirizine: Demonstrated rapid and potent antihistaminic effects in clinical studies, potentially superior to desthis compound in suppressing skin reactivity. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.